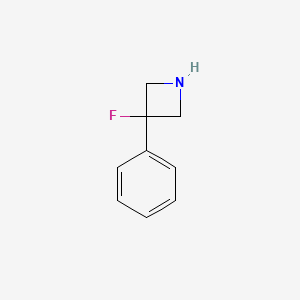

3-Fluoro-3-phenylazetidine

Description

BenchChem offers high-quality 3-Fluoro-3-phenylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-phenylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-phenylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQIRJHHNBEYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

theoretical and computational studies of 3-Fluoro-3-phenylazetidine

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Fluoro-3-phenylazetidine

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational exploration of 3-Fluoro-3-phenylazetidine, a molecule of significant interest in medicinal chemistry. The azetidine scaffold is a privileged motif in numerous bioactive compounds, and the introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, outlines the key computational methodologies, from conformational analysis to the prediction of spectroscopic and electronic properties. It serves as a roadmap for elucidating the structural and electronic nuances of 3-Fluoro-3-phenylazetidine, thereby enabling its rational application in drug design.

Introduction: The Strategic Importance of Fluorinated Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry.[3] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of highly reactive aziridines, imparts a unique combination of stability and controlled reactivity.[1] This feature makes the azetidine ring a valuable scaffold for introducing conformational rigidity and novel three-dimensional exit vectors in drug candidates.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[2]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. It is estimated that over 20% of all pharmaceuticals contain fluorine.[4] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the C-F bond, can be leveraged to:

-

Enhance Metabolic Stability: The C-F bond is resistant to metabolic oxidation.

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of nearby amines.

-

Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets.

-

Control Conformation: Stereoelectronic effects involving fluorine can influence the preferred conformation of a molecule.

The combination of the azetidine scaffold with a fluorine substituent at a stereogenic center, as in 3-Fluoro-3-phenylazetidine, presents a compelling molecular architecture for drug discovery. Computational and theoretical studies are indispensable for understanding the subtle interplay of forces that govern the behavior of this molecule at an atomic level. Such studies can predict its conformational preferences, electronic properties, and reactivity, thereby guiding synthetic efforts and accelerating the drug discovery process.[5]

Proposed Synthetic Strategies

While a specific synthesis for 3-Fluoro-3-phenylazetidine is not extensively reported, plausible synthetic routes can be devised based on established methods for fluorinated azetidines. A common approach involves the bromofluorination of an appropriate alkene precursor, followed by intramolecular cyclization.[6][7] Another strategy could involve the regioselective aminolysis of a suitably substituted epoxy amine, catalyzed by a Lewis acid.[8]

Core Computational Methodologies

The selection of an appropriate computational methodology is paramount for obtaining reliable and predictive results. For a molecule like 3-Fluoro-3-phenylazetidine, a multi-tiered approach is recommended.

3.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size.

-

Functional Selection: The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[9]

-

Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and non-covalent interactions, while polarization functions (d,p) are crucial for capturing the correct molecular geometry.

-

Solvation Modeling: To simulate the behavior in a biological environment, a Polarizable Continuum Model (PCM) can be employed to account for the effects of a solvent, such as water or chloroform.[10]

3.2. Ab Initio Methods

For higher accuracy in energetic calculations, single-point energy calculations can be performed using Møller-Plesset perturbation theory (MP2) with a larger basis set, such as aug-cc-pVTZ, on the DFT-optimized geometries.

3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for understanding the electronic structure of a molecule. It allows for the quantification of hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of the C-F bond (n_N -> σ*_CF).[9][10] These interactions can play a significant role in determining the conformational preferences of the molecule.

Conformational Landscape of 3-Fluoro-3-phenylazetidine

The four-membered azetidine ring is not planar and exists in a puckered conformation. The introduction of substituents at the 3-position leads to two primary conformers, where the substituents are either in an axial or an equatorial-like position relative to the puckered ring.

The conformational preference in 3-Fluoro-3-phenylazetidine will be governed by a complex interplay of steric and stereoelectronic effects. The two main puckered conformers are depicted below:

Figure 1: Conformational Isomers of 3-Fluoro-3-phenylazetidine.

A systematic computational study would involve geometry optimization of both conformers, followed by frequency calculations to confirm that they are true minima on the potential energy surface and to obtain their relative free energies.

Table 1: Hypothetical Calculated Properties of 3-Fluoro-3-phenylazetidine Conformers

| Property | Axial Conformer | Equatorial Conformer | Causality |

| Relative Energy (kcal/mol) | 0.00 | Predicted > 0 | The axial conformer may be stabilized by a favorable hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond (n_N -> σ*_CF), a type of anomeric effect.[10] |

| Dihedral Angle (C2-N-C4-C3) | ~20-30° | ~20-30° | This angle defines the puckering of the azetidine ring. |

| N-C3-C(Ph)-C(Ph) | ~90° | ~180° | Describes the orientation of the phenyl group. |

| Dipole Moment (Debye) | Higher | Lower | The alignment of the C-F and C-N bond dipoles in the axial conformer would likely result in a larger overall dipole moment. |

Electronic Properties and Spectroscopic Correlation

5.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is typically associated with the nitrogen lone pair, making it the site of electrophilic attack. The LUMO is likely to be a σ* orbital associated with the C-F or C-N bonds, indicating their susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

5.2. Predicted NMR Spectra

NMR spectroscopy is a powerful tool for characterizing the structure of 3-Fluoro-3-phenylazetidine.

-

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[4] Computational methods can predict this chemical shift, which would be different for the axial and equatorial conformers.[11]

-

¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the azetidine ring and the phenyl group can also be calculated. The through-space and through-bond J-couplings between ¹H, ¹³C, and ¹⁹F are particularly informative for determining the conformation.[12]

5.3. Vibrational Spectroscopy (IR)

The calculated infrared (IR) spectrum can be used to identify characteristic vibrational modes, such as the C-F and C-N stretching frequencies. These calculated frequencies can be compared with experimental data to confirm the structure and identify the predominant conformer.

Reactivity and Potential in Drug Design

The reactivity of the azetidine ring is influenced by its ring strain.[1] The presence of the electronegative fluorine atom at the 3-position is expected to have a significant impact on the reactivity of the ring. For instance, it could influence the regioselectivity of ring-opening reactions.[13]

From a drug design perspective, the 3-fluoro-3-phenylazetidine scaffold could be used as a conformationally restricted bioisostere for other chemical groups. The phenyl group provides a vector for further functionalization, while the fluorine atom can be used to fine-tune the molecule's properties for optimal target engagement and pharmacokinetic profile.

Detailed Computational Workflow

The following protocol outlines a typical workflow for the computational investigation of 3-Fluoro-3-phenylazetidine.

Figure 2: Computational Workflow for 3-Fluoro-3-phenylazetidine.

Step-by-Step Protocol:

-

Structure Preparation: Build the 3D structures of the axial and equatorial conformers of 3-Fluoro-3-phenylazetidine using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This will find the lowest energy structure for each conformer.

-

Frequency Calculations: Perform frequency calculations at the same level of theory as the optimization. This will confirm that the optimized structures are true energy minima (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Conformational Verification: If any imaginary frequencies are found, it indicates that the structure is a transition state, not a minimum. In this case, the geometry should be perturbed along the imaginary frequency mode and re-optimized.

-

High-Level Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., MP2/aug-cc-pVTZ).

-

Property Calculations: Using the optimized geometries, calculate the desired properties, such as NBO analysis, NMR chemical shifts and coupling constants, IR frequencies and intensities, and molecular orbitals.

-

Data Analysis and Reporting: Compile the results into tables and figures, and interpret the data in the context of the molecule's structure, stability, and potential applications.

Conclusion and Future Outlook

The theoretical and computational study of 3-Fluoro-3-phenylazetidine offers a powerful avenue for understanding its fundamental properties. By employing the methodologies outlined in this guide, researchers can gain valuable insights into its conformational landscape, electronic structure, and reactivity. This knowledge is crucial for the rational design of novel therapeutic agents that incorporate this promising scaffold. Future work could involve simulating the interaction of 3-Fluoro-3-phenylazetidine with specific biological targets to predict its binding mode and affinity, further bridging the gap between computational chemistry and experimental drug discovery.

References

- G. Van Niel et al., "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid," Journal of Organic Chemistry, 2009.

- A. A. G. Blanco et al., "Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr-H Functionalization of (Hetero)

- Tourwé, D. et al., "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines," Vrije Universiteit Brussel Research Portal, N/A.

- I. O. Donkor et al., "Computational study of stereoelectronic effects in fluorinated alkylamines," Journal of Molecular Structure: THEOCHEM, 2005.

- M. D'hooghe et al., "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," Chemical Society Reviews, 2021.

- Y. Uesugi et al., "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines," Beilstein Journal of Organic Chemistry, 2023.

- S. A. A. Al-Hussain et al., "Computational studies of natural product compound (CP-225917) for lead identification," Journal of the Iranian Chemical Society, 2025.

- H. Kulik and C. Schindler, "Scientists use computational modeling to guide a difficult chemical synthesis," MIT Department of Chemistry News, 2024.

- A. A. G. Blanco et al., "Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...)

- K. Mohanan et al., "Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes," Organic Letters, 2026.

- P. V. R. Schleyer et al., "The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives," Journal of the American Chemical Society, 2004.

- H. M. L. Davies et al., "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors," Journal of Medicinal Chemistry, 2012.

- S. Singh et al., "Azetidines in medicinal chemistry: emerging applications and approved drugs," RSC Medicinal Chemistry, 2026.

- A. M. Asiri et al., "Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile," Chemistry Central Journal, 2019.

- J. H. Weiner et al., "Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli," FEBS Letters, 1979.

- C. Schindler et al.

- J. Schiller et al., "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes," KOPS - University of Konstanz, N/A.

- A. M. El-Adasy et al., "Fluorinated phenylalanines: synthesis and pharmaceutical applications," Beilstein Journal of Organic Chemistry, 2020.

- M. J. P. van der Heijden et al.

- H. J. J. van den Bogaart et al., "Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview," Molecules, 2023.

- Life Chemicals, "Substituted Azetidines in Drug Discovery," Life Chemicals Blog, 2022.

- Fluorochem, "High-Quality Chemical Products," Fluorochem Website, N/A.

- A. Kumar et al.

- A. A. M. El-Wassal et al.

- R. A. Pilli et al., "Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units," Molecules, 2021.

- Oxford Instruments, "NMR | Fluorine Spectroscopy," Oxford Instruments Website, N/A.

- A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," ESA-IPB, N/A.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 5. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.vub.be [researchportal.vub.be]

- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Deployment of 3-Fluoro-3-phenylazetidine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a particularly valuable motif. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity.[1][2] The strategic incorporation of fluorine, an element with profound effects on molecular properties, further amplifies the utility of this scaffold.[3][4] This guide focuses on a specific, high-value building block: 3-fluoro-3-phenylazetidine . The presence of both a fluorine atom and a phenyl group at the C3 position creates a stereochemically defined, conformationally restricted scaffold that presents a unique vector for substitution, primarily at the nitrogen atom, allowing for the exploration of chemical space in a controlled manner.

The introduction of a fluorine atom can significantly lower the pKa of the azetidine nitrogen, which is often beneficial for reducing off-target effects related to basicity and improving oral bioavailability.[3] Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways at the site of fluorination.[4] The phenyl group provides a rigid anchor and can engage in various non-covalent interactions with biological targets, such as pi-stacking. This combination of features makes 3-fluoro-3-phenylazetidine a compelling starting point for the design of novel therapeutics, particularly in areas such as central nervous system (CNS) disorders, oncology, and infectious diseases.[1][5][6]

This document provides a detailed overview of the synthesis, characterization, and, most importantly, the practical application of 3-fluoro-3-phenylazetidine in medicinal chemistry programs. It is intended to serve as a comprehensive guide for researchers seeking to leverage the unique properties of this versatile building block.

Physicochemical Properties of 3-Fluoro-3-phenylazetidine

The judicious application of any building block in drug design necessitates a thorough understanding of its intrinsic properties. The table below summarizes key computed physicochemical parameters for 3-fluoro-3-phenylazetidine, providing a baseline for its integration into medicinal chemistry workflows.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN | SynQuest Labs[7] |

| Molecular Weight | 151.18 g/mol | SynQuest Labs[7] |

| CAS Number | 104223-56-5 | SynQuest Labs[7] |

Synthesis of 3-Fluoro-3-phenylazetidine: A General Protocol

While a variety of methods exist for the synthesis of substituted azetidines, the preparation of 3-fluoro-3-phenylazetidine typically involves a multi-step sequence. A generalized protocol, adapted from principles outlined in the literature for the synthesis of 3-fluoroazetidine derivatives, is presented below.[8] This protocol involves the formation of a 3-hydroxyazetidine precursor followed by a deoxofluorination reaction.

Experimental Protocol: Synthesis of 3-Fluoro-3-phenylazetidine

Step 1: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford N-Boc-3-hydroxy-3-phenylazetidine.

Step 2: Fluorination of N-Boc-3-hydroxy-3-phenylazetidine

-

To a solution of N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-Boc-3-fluoro-3-phenylazetidine.

Step 3: Deprotection of N-Boc-3-fluoro-3-phenylazetidine

-

Dissolve N-Boc-3-fluoro-3-phenylazetidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to dryness.

-

Triturate the resulting solid with diethyl ether to afford 3-fluoro-3-phenylazetidine hydrochloride as a white solid.

-

To obtain the free base, dissolve the hydrochloride salt in water and basify to pH > 10 with 1 M NaOH, followed by extraction with dichloromethane. The combined organic extracts are then dried and concentrated to yield 3-fluoro-3-phenylazetidine.

Causality behind experimental choices: The use of a Boc protecting group for the azetidine nitrogen is crucial to prevent side reactions during the Grignard addition and fluorination steps. DAST is a commonly used and effective reagent for deoxofluorination, though caution must be exercised due to its reactivity. The final deprotection under acidic conditions is a standard procedure for removing the Boc group.

Applications in Medicinal Chemistry: Protocols for Derivatization

The primary utility of 3-fluoro-3-phenylazetidine in medicinal chemistry lies in its role as a scaffold that can be readily derivatized at the nitrogen atom. This allows for the introduction of a wide range of substituents to modulate biological activity and pharmacokinetic properties. Below are detailed protocols for common derivatization reactions.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of 3-fluoro-3-phenylazetidine with an aryl bromide to introduce an aromatic substituent on the azetidine nitrogen. This is a powerful method for accessing a diverse range of N-aryl azetidine derivatives.

Materials:

-

3-fluoro-3-phenylazetidine hydrochloride

-

Aryl bromide (e.g., 4-bromotoluene)

-

Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0))

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the aryl bromide (1.0 eq) and 3-fluoro-3-phenylazetidine hydrochloride (1.2 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoro-3-phenylazetidine.

Self-validating system: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines the introduction of an alkyl substituent on the azetidine nitrogen via reductive amination with an aldehyde.

Materials:

-

3-fluoro-3-phenylazetidine hydrochloride

-

Aldehyde (e.g., isobutyraldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

To a solution of 3-fluoro-3-phenylazetidine hydrochloride (1.0 eq) and the aldehyde (1.1 eq) in DCM, add triethylamine (1.1 eq) to liberate the free base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-alkyl-3-fluoro-3-phenylazetidine.

Expertise & Experience: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing over-alkylation and reduction of the aldehyde. The initial stirring with the aldehyde allows for the formation of the iminium ion intermediate, which is then reduced by STAB.

Conceptual Application: Design of Novel CNS-active Agents

The 3-fluoro-3-phenylazetidine scaffold is particularly well-suited for the development of CNS-active compounds.[6] Its rigid structure and the ability to modulate basicity through fluorination are desirable features for brain-penetrant drugs. The following workflow illustrates a conceptual approach to designing and synthesizing a library of potential CNS-active agents based on this scaffold.

Figure 1: A conceptual workflow for the design and development of CNS-active agents utilizing the 3-fluoro-3-phenylazetidine scaffold.

Conclusion

3-Fluoro-3-phenylazetidine represents a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a conformationally restricted azetidine core, a metabolically robust fluorine atom, and a phenyl group for potential aromatic interactions provides a solid foundation for the design of novel therapeutics. The synthetic protocols and derivatization strategies outlined in this guide are intended to empower researchers to effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of next-generation medicines with improved efficacy and safety profiles.

References

- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.

- Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed.

- Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.

- Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.

- Synthesis and biological evaluation of fluoro analogues of antimitotic phenst

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Recent Progress Concerning the N-Aryl

- Synthesis of 3,3-Diarylazetidines. CORE.

- Azetidines of pharmacological interest. PubMed.

- Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.

- Synthesis and biological activity of novel phenyltriazolinone deriv

- 3-Fluoro-3-phenylazetidine. SynQuest Labs.

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives

- Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. NIH.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Azetidines of pharmacological interest. PubMed.

- Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC.

- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P

- 7‑[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Prepar

- Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity.

- Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.

- 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

Application Note: N-Functionalization Protocols for 3-Fluoro-3-phenylazetidine

This Application Note is designed for medicinal chemists and process scientists optimizing the incorporation of 3-Fluoro-3-phenylazetidine into drug discovery scaffolds. It deviates from standard templates to focus on the specific electronic and steric challenges imposed by the gem-fluoro-phenyl motif.

Executive Summary: The Scaffold Advantage

3-Fluoro-3-phenylazetidine represents a high-value pharmacophore in modern drug design.[1] It serves as a conformationally restricted bioisostere for piperidine and pyrrolidine rings, offering two distinct advantages:

-

Metabolic Hardening: The C3-fluorine atom blocks metabolic oxidation at the vulnerable 3-position, a common clearance pathway for azetidines.[1]

-

** conformational Locking:** The gem-disubstitution (Fluorine/Phenyl) creates a "puckered" ring conformation that directs the nitrogen lone pair, influencing both receptor binding affinity and N-reactivity.[1]

However, this scaffold presents unique synthetic challenges.[1][2] The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the azetidine nitrogen (

Physicochemical Profile & Reactivity Logic

Understanding the substrate is the prerequisite for successful derivatization.[1]

| Property | Value / Characteristic | Impact on Protocol |

| Basicity ( | Est. 7.5 – 8.5 (Lower than typical azetidine ~11.[1]0) | Requires stronger electrophiles or efficient bases; slower reaction rates in nucleophilic substitutions.[1] |

| Steric Bulk | High at C3 (Distal), Moderate at N | The phenyl group at C3 forces the ring into a specific pucker, potentially shielding the N-lone pair slightly. |

| Stability | Moderate | Susceptible to acid-catalyzed ring opening (forming |

Structural Logic Diagram

The following diagram illustrates the competing pathways and the strategic functionalization nodes.

Figure 1: Strategic Reaction Landscape. Green/Yellow/Red nodes represent viable synthetic pathways; dashed nodes indicate decomposition risks.

Protocol 1: Reductive Amination (N-Alkylation)

Challenge: The reduced nucleophilicity of the amine requires activation of the carbonyl partner, but strong Lewis acids can trigger ring opening. Solution: Use of Sodium Triacetoxyborohydride (STAB) in a buffered environment.[1]

Materials

-

Substrate: 3-Fluoro-3-phenylazetidine HCl salt (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Base: Diisopropylethylamine (DIPEA) (1.0 equiv, only if using HCl salt)

-

Additive: Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Methodology

-

Free Base Generation (In-situ): In a reaction vial, suspend the azetidine hydrochloride in DCE (0.1 M). Add DIPEA (1.0 equiv) and stir for 10 minutes at room temperature. Note: If using the free base oil, skip DIPEA.

-

Imine Formation: Add the aldehyde/ketone (1.1 equiv).[1] If the carbonyl is sterically hindered or electron-rich, add catalytic Acetic Acid (1-2 drops) to activate the carbonyl oxygen. Stir for 30–60 minutes.

-

Critical Checkpoint: Do not use strong Lewis acids like

, as these coordinate to the azetidine nitrogen and facilitate ring strain release.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4–16 hours.

-

Quench & Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: The reduced basicity of the product means it may elute faster than typical amines on silica.[1] Use a gradient of 0–5% MeOH in DCM.[1]

Why this works: STAB is a mild hydride source that does not reduce aldehydes/ketones directly but rapidly reduces the protonated iminium ion formed in situ.[1] This selectivity prevents side reactions.[1]

Protocol 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Challenge: Azetidines are sterically demanding.[1] The 3-phenyl group adds distal bulk.[1] Standard conditions often fail due to

Materials

-

Substrate: 3-Fluoro-3-phenylazetidine (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

-

Catalyst:

(2–5 mol%) or Pd(OAc)2 -

Ligand: RuPhos or BrettPhos (4–10 mol%)

-

Base:

(Sodium tert-butoxide) or -

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

-

Catalyst Pre-complexation: Add

and Ligand (1:2 ratio) to the tube.[1] Add solvent (1 mL/mmol) and stir at room temperature for 5 minutes to form the active catalytic species (color change often observed).[1] -

Substrate Addition: Add the Aryl Halide, 3-Fluoro-3-phenylazetidine, and Base.

-

Note: If using

, ensure it is stored in a glovebox or fresh bottle; moisture kills this reaction.[1]

-

-

Heating: Seal the tube and heat to 80–100°C.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide.[1]

-

Workup: Filter through a Celite pad to remove Palladium black.[1] Concentrate and purify via flash chromatography.

Authoritative Insight: The use of RuPhos is specifically recommended for secondary amines with moderate steric hindrance.[1] For extremely deactivated aryl chlorides, BrettPhos is the superior choice due to its ability to stabilize the oxidative addition complex.

Protocol 3: Amide Coupling (N-Acylation)

Challenge: The electron-withdrawing fluorine reduces the nucleophilicity of the nitrogen, making it a "sluggish" partner for carboxylic acids. Solution: Use high-efficiency coupling reagents like HATU or T3P (Propylphosphonic anhydride).[1]

Materials

-

Substrate: 3-Fluoro-3-phenylazetidine HCl (1.0 equiv)

-

Acid: Carboxylic Acid (1.1 equiv)

-

Coupling Reagent: HATU (1.2 equiv)

-

Base: DIPEA or TEA (3.0 equiv)

-

Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology

-

Activation: Dissolve the Carboxylic Acid in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir for 5–10 minutes to form the activated ester (O-At ester).[1]

-

Coupling: Add the 3-Fluoro-3-phenylazetidine HCl followed by the remaining base (2.0 equiv).

-

Why 3 equiv base? 1 equiv to neutralize the HCl salt, 1 equiv to deprotonate the carboxylic acid, and 1 equiv to maintain basic pH for the reaction kinetics.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (mildly acidic wash removes unreacted amine and DIPEA), saturated

, and brine.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Ring Opening (3-fluoropropylamine byproduct) | Acidic conditions too strong or nucleophilic solvent attack.[1] | Switch to non-nucleophilic bases (Cs2CO3).[1] Avoid protic solvents (MeOH) in acidic steps.[1] Keep pH > 4.[1] |

| Low Conversion (N-Arylation) | Catalyst poisoning or poor oxidative addition.[1] | Re-purify the aryl halide.[1] Switch ligand to BrettPhos . Ensure strict anhydrous conditions. |

| HF Elimination (Defluorination) | Reaction temperature too high (>120°C) or base too strong.[1] | Lower temperature to 80°C. Switch from NaOtBu to |

| Poor Solubility | High lipophilicity of the F/Ph scaffold.[1] | Use DMF or NMP as cosolvents.[1] |

Workflow Visualization

The following diagram depicts the decision logic for selecting the correct protocol based on the desired product.

Figure 2: Protocol Selection Logic. Select the pathway based on the hybridization of the electrophilic carbon.

References

-

Physicochemical Properties of Fluorinated Azetidines

-

General Reactivity of Azetidines

-

Buchwald-Hartwig Coupling Protocols

-

Amide Coupling Reagents

-

Medicinal Chemistry Applications

Sources

- 1. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

use of 3-Fluoro-3-phenylazetidine in catalyst development

Application Note: Strategic Utilization of 3-Fluoro-3-phenylazetidine in Catalyst Development & Medicinal Chemistry

Executive Summary

3-Fluoro-3-phenylazetidine (CAS 104223-56-5) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural uniqueness lies in the combination of a strained four-membered azetidine ring, a lipophilic phenyl group, and a metabolically robust fluorine substituent at the C3 position.

For catalyst development scientists , this molecule serves two critical roles:

-

As a Stress-Test Substrate: Its steric bulk and electronic deactivation (inductive effect of fluorine) make it an excellent benchmark nucleophile for testing the limits of new Buchwald-Hartwig (C-N coupling) catalysts.[1]

-

As a Synthetic Target: Developing catalytic methodologies to install fluorine onto the strained azetidine core without ring opening is a significant challenge in process chemistry.

This guide provides detailed protocols for utilizing 3-Fluoro-3-phenylazetidine in catalytic workflows, focusing on cross-coupling efficiency and scaffold synthesis.

Technical Profile & Strategic Value

| Property | Specification | Strategic Relevance in Catalysis |

| Structure | 3-Fluoro-3-phenylazetidine | Conformationally Restricted: The geminal fluoro-phenyl substitution locks the ring pucker, reducing entropic penalty during binding.[1] |

| Basicity (pKa) | ~8.5 (Estimated) | Reduced Nucleophilicity: The electron-withdrawing fluorine lowers the amine's HOMO energy, requiring highly active Pd-catalysts for coupling.[1] |

| Stability | High metabolic stability | Bioisostere: Replaces metabolically labile gem-dimethyl or pyrrolidine groups; blocks C3-oxidation.[1] |

| Challenge | Ring Strain (~26 kcal/mol) | Ring Opening Risk: Lewis acid catalysts or harsh nucleophilic conditions can trigger unwanted ring opening. |

Application 1: Catalyst Benchmarking (C-N Coupling)

Use this protocol to validate the activity of new Palladium (Pd) or Nickel (Ni) precatalysts. If a catalyst can efficiently couple this sterically demanding, fluorinated amine, it is likely effective for a broad range of "difficult" secondary amines.

Rationale

The fluorine atom at C3 exerts a strong inductive effect (

Standard Operating Procedure (SOP): Pd-Catalyzed Cross-Coupling

Objective: Coupling 3-Fluoro-3-phenylazetidine with a deactivated aryl chloride (e.g., 6-bromoquinoline or chloropyrimidine).[1]

Materials:

-

Substrate: 3-Fluoro-3-phenylazetidine HCl salt (1.0 equiv).

-

Electrophile: Aryl Halide (1.0 equiv).

-

Catalyst: Pd2(dba)3 (2-5 mol%).[1]

-

Ligand: XPhos or RuPhos (4-10 mol%).[1]

-

Base: Cs2CO3 (2.5 equiv) – Critical for freeing the amine from HCl salt.[1]

-

Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Protocol:

-

Preparation: In a glovebox or under active

flow, charge a reaction vial with the Aryl Halide (0.5 mmol), 3-Fluoro-3-phenylazetidine HCl (0.6 mmol), and Cs2CO3 (1.25 mmol). -

Catalyst Addition: Add Pd2(dba)3 (0.025 mmol) and XPhos (0.05 mmol).

-

Expert Tip: Pre-complexing the catalyst and ligand in a small volume of solvent for 5 minutes before addition can reduce induction periods.

-

-

Solvation: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration).

-

Degassing: Sparge the mixture with

for 10 minutes or use freeze-pump-thaw cycles to remove -

Reaction: Seal the vial and heat to 100°C for 12–18 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.

-

Analysis: Analyze conversion via LC-MS. The product should show a distinct retention time shift due to the lipophilic phenyl-azetidine tail.

Troubleshooting Guide:

-

Low Yield: Switch ligand to BrettPhos (for chlorides) or RuPhos (for sterically hindered halides).[1]

-

Ring Opening: If byproducts are observed, lower temperature to 80°C and switch base to NaOtBu (stronger base, faster reaction) to minimize thermal exposure.

Application 2: Catalytic Synthesis of the Scaffold

Use this workflow when developing fluorination catalysts or accessing the scaffold from precursors.

Pathway: Deoxyfluorination of 3-Hydroxy-3-phenylazetidine.[1]

Protocol: Nucleophilic Fluorination (Catalyst-Free/Promoted)

While often stoichiometric, catalytic variants using Lewis Acids are in development.

-

Precursor: N-Boc-3-hydroxy-3-phenylazetidine.[1]

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

-

Conditions: DCM, -78°C to RT.

-

Safety Note: DAST can be explosive; maintain strict low-temperature control.[1]

-

-

Catalytic Alternative (Emerging): Use of AgF2 or Photoredox catalysis (e.g., Selectfluor with Ir-photocatalysts) to fluorinate the benzylic position of 3-phenylazetidine directly is an active area of research.

Visualizing the Workflow

The following diagram illustrates the integration of 3-Fluoro-3-phenylazetidine into a drug discovery pipeline, highlighting the critical catalytic checkpoints.

Caption: Workflow integrating 3-Fluoro-3-phenylazetidine synthesis and its subsequent use as a stress-test substrate in Pd-catalyzed cross-coupling.

References

-

Discovery of BMPR2 Inhibitors: Detailed protocols for coupling 3-Fluoro-3-phenylazetidine to pyrimidine scaffolds using Pd-c

-

Source:[1]

-

-

Synthesis of 3-Fluoroazetidines: Methodologies for accessing fluorinated azetidine cores via ring closure and functionalization.[2]

-

Source:[1]

-

-

Azetidines in Drug Discovery: Review of the pharmacological properties and bioisosteric applic

-

Source:[1]

-

-

Pd-Catalyzed Amination Protocols: General guides for coupling sterically demanding secondary amines.

-

Source:[1]

-

Sources

Application Note: Strategic Derivatization of 3-Fluoro-3-phenylazetidine for Medicinal Chemistry Library Synthesis

Introduction: The Strategic Value of 3-Fluoro-3-phenylazetidine in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds. Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as solubility and metabolic stability.[1] The strategic incorporation of a fluorine atom, a bioisostere for hydrogen with profound effects on a molecule's electronic properties, can further enhance metabolic stability, modulate pKa, and introduce favorable interactions with target proteins.[2]

The 3-fluoro-3-phenylazetidine scaffold represents a particularly compelling starting point for the synthesis of diverse chemical libraries. The geminal arrangement of the fluorine and phenyl groups at the 3-position creates a stereochemically defined vector for substitution while influencing the overall physicochemical properties of the molecule. The secondary amine of the azetidine ring serves as a versatile handle for a wide array of derivatization reactions, allowing for the systematic exploration of chemical space around this valuable core.

This application note provides a comprehensive guide to the derivatization of 3-fluoro-3-phenylazetidine for the parallel synthesis of compound libraries. We will detail robust protocols for the preparation of the core scaffold and its subsequent functionalization through N-acylation, N-alkylation (reductive amination), N-sulfonylation, and urea/thiourea formation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure reproducibility and success in your drug discovery endeavors.

Preparation of the Core Scaffold: 3-Fluoro-3-phenylazetidine Hydrochloride

The journey to a diverse chemical library begins with a reliable supply of the core scaffold. The synthesis of 3-fluoro-3-phenylazetidine is typically achieved through a multi-step sequence involving the formation of an N-protected intermediate, followed by deprotection to liberate the reactive secondary amine. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions.[3]

Workflow for Scaffold Preparation

Caption: Synthetic workflow for the preparation of the 3-fluoro-3-phenylazetidine scaffold.

Protocol 2.1: Synthesis of N-Boc-3-fluoro-3-phenylazetidine

This protocol is adapted from established methods for the synthesis of related 3-fluoroazetidine derivatives.[4][5]

Step A: N-Boc Protection of 3-hydroxy-3-phenylazetidine

-

To a stirred solution of 3-hydroxy-3-phenylazetidine (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxy-3-phenylazetidine, which can often be used in the next step without further purification.

Step B: Fluorination

-

Dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®) (1.2-1.5 eq.).

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-3-fluoro-3-phenylazetidine.

Protocol 2.2: N-Boc Deprotection to Yield 3-Fluoro-3-phenylazetidine Hydrochloride

The removal of the Boc protecting group is a critical step to unmask the azetidine nitrogen for subsequent derivatization.[3][6]

-

Dissolve N-Boc-3-fluoro-3-phenylazetidine (1.0 eq.) in a minimal amount of a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5-10 eq.) or trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

-

Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

If necessary, triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-fluoro-3-phenylazetidine hydrochloride as a stable salt ready for derivatization.

Parallel Derivatization Strategies for Library Synthesis

The free secondary amine of 3-fluoro-3-phenylazetidine hydrochloride is the key functional handle for library generation. The following protocols are designed for parallel synthesis platforms, often employing 96-well plates or similar formats. For each reaction, the hydrochloride salt is typically neutralized in situ with a suitable base.

Overall Derivatization Scheme

Caption: Parallel derivatization pathways for 3-fluoro-3-phenylazetidine.

Protocol 3.1: Parallel N-Acylation (Amide Bond Formation)

Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents allows for the efficient synthesis of amides under mild conditions with a broad range of carboxylic acids.[7][8]

Rationale: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive ester, which is then readily attacked by the nucleophilic azetidine nitrogen. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and facilitate the reaction.

Step-by-Step Methodology:

-

Prepare stock solutions of 3-fluoro-3-phenylazetidine hydrochloride, a diverse set of carboxylic acids, HATU, and DIPEA in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or DCM).

-

In each well of a 96-well plate, dispense the carboxylic acid solution (1.1 eq.).

-

Dispense the HATU solution (1.2 eq.) to each well.

-

Add the 3-fluoro-3-phenylazetidine hydrochloride solution (1.0 eq.) to each well.

-

Initiate the reaction by adding the DIPEA solution (2.5 eq.) to each well.

-

Seal the plate and agitate at room temperature for 4-16 hours.

-

Monitor the progress of a representative reaction by LC-MS.

-

Upon completion, the library can be purified by preparative HPLC-MS.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents. |

| Coupling Reagent | HATU, HBTU, or EDCI/HOBt | Efficiently activates carboxylic acids, minimizes side reactions. |

| Base | DIPEA or 2,4,6-Collidine | Non-nucleophilic base to neutralize HCl salt and facilitate coupling. |

| Stoichiometry | Azetidine:Acid:Coupling:Base (1:1.1:1.2:2.5) | Slight excess of acid and coupling agent drives the reaction to completion. |

| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |

Protocol 3.2: Parallel N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to a wide range of substituted amines.

Rationale: The reaction proceeds via the formation of an intermediate iminium ion from the condensation of the azetidine with an aldehyde or ketone. This electrophilic intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], which is selective for the iminium ion over the carbonyl starting material.

Step-by-Step Methodology:

-

Prepare stock solutions of 3-fluoro-3-phenylazetidine hydrochloride, a diverse set of aldehydes or ketones, sodium triacetoxyborohydride, and a base (e.g., DIPEA) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or THF).

-

In each well of a 96-well plate, dispense the aldehyde/ketone solution (1.2 eq.).

-

Add the 3-fluoro-3-phenylazetidine hydrochloride solution (1.0 eq.) and the DIPEA solution (1.1 eq.) to neutralize the salt.

-

Allow the mixture to stir for 20-30 minutes to facilitate iminium ion formation.

-

Add the sodium triacetoxyborohydride solution (1.5 eq.) to each well.

-

Seal the plate and agitate at room temperature for 6-24 hours.

-

Monitor the progress of a representative reaction by LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the products with a suitable organic solvent and purify by preparative HPLC-MS.

| Parameter | Condition | Rationale |

| Solvent | DCE, THF, or DCM | Aprotic solvents that are compatible with the reducing agent. |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective reducing agent. |

| Acid Catalyst (optional) | Acetic Acid (catalytic amount) | Can accelerate iminium ion formation, but often not necessary. |

| Stoichiometry | Azetidine:Carbonyl:Reducer (1:1.2:1.5) | Excess carbonyl and reducing agent ensure complete conversion. |

| Temperature | Room Temperature | Favorable for most reductive aminations. |

Protocol 3.3: Parallel N-Sulfonylation

Sulfonamides are a key functional group in many approved drugs. The N-sulfonylation of 3-fluoro-3-phenylazetidine provides access to this important chemical space.

Rationale: The reaction is a straightforward nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. A tertiary amine base is required to neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

-

Prepare stock solutions of 3-fluoro-3-phenylazetidine hydrochloride, a diverse set of sulfonyl chlorides, and a base (e.g., triethylamine (TEA) or DIPEA) in an anhydrous solvent like DCM or THF.

-

In each well of a 96-well plate, dispense the sulfonyl chloride solution (1.2 eq.).

-

Add the 3-fluoro-3-phenylazetidine hydrochloride solution (1.0 eq.).

-

Initiate the reaction by adding the base (2.5 eq.).

-

Seal the plate and agitate at room temperature for 2-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the reaction can be quenched with water, and the products extracted and purified.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM or THF | Aprotic solvents that do not react with sulfonyl chlorides. |

| Base | TEA or DIPEA | Acts as an HCl scavenger to drive the reaction forward. |

| Stoichiometry | Azetidine:Sulfonyl Chloride:Base (1:1.2:2.5) | Ensures complete consumption of the azetidine. |

| Temperature | 0 °C to Room Temperature | Mild conditions are generally sufficient. |

Protocol 3.4: Parallel Urea and Thiourea Formation

Ureas and thioureas are important pharmacophores known for their hydrogen bonding capabilities.[8][9]

Rationale: This derivatization involves the nucleophilic addition of the azetidine nitrogen to the electrophilic carbon of an isocyanate or isothiocyanate. The reaction is typically fast and clean, often requiring no catalyst.

Step-by-Step Methodology:

-

Prepare stock solutions of 3-fluoro-3-phenylazetidine hydrochloride, a diverse set of isocyanates or isothiocyanates, and a base (e.g., DIPEA) in a solvent such as DCM or THF.

-

In each well of a 96-well plate, add the 3-fluoro-3-phenylazetidine hydrochloride solution (1.0 eq.) and the DIPEA solution (1.1 eq.).

-

Add the isocyanate or isothiocyanate solution (1.1 eq.).

-

Seal the plate and agitate at room temperature for 1-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the solvent can be evaporated, and the products purified as needed.

| Parameter | Condition | Rationale |

| Solvent | DCM, THF, or Acetonitrile | Aprotic solvents that do not react with isocyanates/isothiocyanates. |

| Base | DIPEA (for hydrochloride salt) | Neutralizes the starting material. |

| Stoichiometry | Azetidine:Isocyanate (1:1.1) | A slight excess of the isocyanate ensures full conversion. |

| Temperature | Room Temperature | Reactions are typically rapid at ambient temperature. |

Physicochemical Properties and the Impact of Fluorination

The introduction of the fluorine atom at the 3-position is expected to have a significant impact on the physicochemical properties of the resulting library members. Specifically, the strong electron-withdrawing nature of fluorine will lower the pKa of the azetidine nitrogen compared to its non-fluorinated analog. This modulation of basicity can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

Furthermore, fluorination generally increases the lipophilicity (LogP) of a molecule, which can influence its permeability and metabolic stability. The table below provides calculated physicochemical properties for a small, representative set of virtual derivatives of 3-fluoro-3-phenylazetidine to illustrate these trends.

| Derivative | Structure | Calculated MW | Calculated LogP | Calculated pKa (basic) |

| Core (Free Base) | 3-Fluoro-3-phenylazetidine | 151.19 | 1.65 | 7.8 |

| N-Acetyl | 1-Acetyl-3-fluoro-3-phenylazetidine | 193.22 | 1.20 | N/A |

| N-Benzoyl | 1-Benzoyl-3-fluoro-3-phenylazetidine | 255.29 | 2.85 | N/A |

| N-Benzyl | 1-Benzyl-3-fluoro-3-phenylazetidine | 241.31 | 3.30 | 7.5 |

| N-Phenylsulfonyl | 1-(Phenylsulfonyl)-3-fluoro-3-phenylazetidine | 291.35 | 2.55 | N/A |

| N-Phenyl Urea | 1-(Phenylcarbamoyl)-3-fluoro-3-phenylazetidine | 270.30 | 2.60 | N/A |

Calculated properties are estimates and may vary from experimental values.

Conclusion

3-Fluoro-3-phenylazetidine is a highly valuable and versatile scaffold for the construction of diverse chemical libraries aimed at drug discovery. Its unique combination of a conformationally constrained azetidine ring, a strategically placed fluorine atom, and a phenyl group provides a robust starting point for exploring novel chemical space. The protocols detailed in this application note offer reliable and scalable methods for the N-functionalization of this core, enabling the rapid generation of libraries of amides, amines, sulfonamides, ureas, and thioureas. By leveraging these derivatization strategies, researchers can systematically investigate structure-activity relationships and develop novel therapeutic candidates with enhanced pharmacological properties.

References

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P

-

De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(11), 4149–4152. (URL: [Link])

-

Pace, V., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6526. (URL: [Link])

-

Organic Chemistry Portal. Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. (URL: [Link])

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P

-

Li, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(40), 12827–12830. (URL: [Link])

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248847. (URL: [Link])

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (URL: [Link])

-

Buchwald, S. L., et al. (2019). Nickel-Catalyzed N-Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 58(28), 9493-9497. (URL: [Link])

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (URL: [Link])

-

Luisi, R., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a N-Boc-3-Iodoazetidine as a Common Synthetic Platform. Organic Process Research & Development, 25(6), 1463–1470. (URL: [Link])

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. (URL: [Link])

-

Soloshonok, V. A., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][4]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. (URL: [Link])

-

Hartwig, J. F., et al. (1997). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. The Journal of Organic Chemistry, 62(16), 5414–5418. (URL: [Link])

-

Kappe, C. O., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthesis, 2010(11), 1813-1818. (URL: [Link])

-

Radi, M., & Schenone, S. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Future Medicinal Chemistry, 12(1), 7-10. (URL: [Link])

-

Jarrahpour, A. A., et al. (2013). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Molecules, 18(9), 11058-11071. (URL: [Link])

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. (URL: [Link])

-

Al-Hiti, W. F., & Fadhil, T. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. (URL: [Link])

-

Cholewiak, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5269. (URL: [Link])

-

Wleklinski, M., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(5), 906-912. (URL: [Link])

-

Krasavin, M., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 6(13), 8886–8896. (URL: [Link])

-

Schomaker, J. M., & Burke, E. G. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. (URL: [Link])

-

Procter, D. J., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 13(10), 983–990. (URL: [Link])

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. (URL: [Link])

-

Bolm, C., et al. (2020). 2-Phenyl-N-tosylazetidine as a formal 1,4 dipole precursor. Chemical Science, 11(29), 7621-7626. (URL: [Link])

Sources

- 1. 3-Fluoro-3-phenylazetidine hydrochloride | 1126650-56-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 5. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-3-phenylazetidine

Welcome to the technical support center for the synthesis of 3-fluoro-3-phenylazetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated azetidine derivative. The unique physicochemical properties imparted by the fluorine atom make this compound a significant building block in medicinal chemistry.[1][2] However, its synthesis presents several challenges related to the strained four-membered ring and the incorporation of the fluorine atom.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. The information is structured to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 3-fluoro-3-phenylazetidine, providing concise answers and directing you to more detailed sections where appropriate.

Q1: What are the most common synthetic routes to 3-fluoro-3-phenylazetidine?

A1: The primary strategies involve either the fluorination of a pre-formed azetidine ring or the cyclization of a fluorinated acyclic precursor. A prevalent method is the deoxofluorination of N-protected 3-hydroxy-3-phenylazetidine using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Another approach involves the cyclization of fluorinated 1,3-difunctionalized propane derivatives.[3]

Q2: Why is the synthesis of 3-fluoro-3-phenylazetidine considered challenging?

A2: The challenges are multi-faceted. Firstly, azetidines are strained four-membered rings, making their synthesis generally more difficult than for five- or six-membered rings.[3][4] Secondly, the introduction of a fluorine atom can be problematic, often requiring harsh reagents and conditions that can lead to side reactions or decomposition of the starting material.[1] Finally, the stability of the final product and its precursors can be a concern, requiring careful handling and purification.

Q3: What are the key safety precautions to consider?

A3: Many fluorinating agents, such as DAST, are toxic, corrosive, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction and causing hazardous side reactions.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the protecting group used (if any) and the polarity of any byproducts. In some cases, crystallization or distillation under reduced pressure may be viable options for purification. It is crucial to carefully monitor the purification process by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure separation from impurities.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis of 3-fluoro-3-phenylazetidine. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low or No Yield of the Fluorinated Product

You have attempted the fluorination of N-Boc-3-hydroxy-3-phenylazetidine with DAST, but the reaction shows a low yield of the desired 3-fluoro-3-phenylazetidine or no product at all.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Degraded Fluorinating Reagent | Use a fresh bottle of DAST or Deoxo-Fluor®. Ensure the reagent has been stored under an inert atmosphere and protected from moisture. | Fluorinating reagents like DAST are highly sensitive to moisture and can decompose over time, losing their reactivity. |

| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. | The fluorination of a tertiary alcohol can be sluggish. Providing more energy (temperature) and time can drive the reaction to completion. |

| Presence of Water in the Reaction | Ensure all glassware is oven-dried before use and that all solvents are anhydrous. Perform the reaction under a strict inert atmosphere. | Water will quench the fluorinating reagent and can lead to the formation of unwanted byproducts. |

| Side Reactions (e.g., Elimination) | Run the reaction at a lower temperature (e.g., -78 °C) and add the fluorinating reagent slowly. | The carbocation intermediate formed during the reaction can undergo elimination to form an alkene, especially at higher temperatures. Lower temperatures can favor the desired nucleophilic substitution. |

Problem 2: Formation of a Major Impurity with a Similar Polarity to the Product

During purification, you observe a significant byproduct that is difficult to separate from the desired 3-fluoro-3-phenylazetidine by column chromatography.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Formation of an Elimination Byproduct | Optimize the reaction conditions as described in Problem 1 (lower temperature, slow addition of reagent). | The formation of an unsaturated azetidine byproduct via elimination is a common side reaction. Its polarity can be very similar to the fluorinated product, making separation challenging. |

| Rearrangement of the Azetidine Ring | Consider using a milder fluorinating agent if possible. Ensure the reaction is not exposed to strong acids for prolonged periods. | The strained azetidine ring can be susceptible to rearrangement under certain conditions, leading to isomeric impurities. |

| Incomplete Protection or Deprotection | Verify the purity of your starting material. Ensure that the protecting group is stable under the reaction conditions and that deprotection (if applicable) is complete. | The presence of starting material or partially deprotected intermediates will complicate the purification process. |

Problem 3: Difficulty in Removing the N-Protecting Group

You have successfully synthesized the N-protected 3-fluoro-3-phenylazetidine, but you are facing challenges with the removal of the protecting group (e.g., Boc).

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Inappropriate Deprotection Conditions | For a Boc group, use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). Ensure sufficient reaction time. | The Boc group is acid-labile and requires a strong acid for efficient cleavage. |

| Product Instability under Deprotection Conditions | Perform the deprotection at a lower temperature (e.g., 0 °C) and carefully neutralize the reaction mixture upon completion. | The free azetidine can be unstable, especially in the presence of strong acids. Lower temperatures can minimize degradation. |

| Work-up Issues | After quenching the reaction, ensure the aqueous layer is thoroughly extracted to recover all of the product. Consider a salt formation (e.g., hydrochloride salt) to aid in isolation and improve stability. | The free amine may have some water solubility. Multiple extractions are crucial for maximizing yield. |

III. Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-fluoro-3-phenylazetidine

This protocol describes the fluorination of N-Boc-3-hydroxy-3-phenylazetidine using DAST.

Materials:

-

N-Boc-3-hydroxy-3-phenylazetidine

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) to the cooled solution via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. Visualizing the Workflow

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting flowchart for low yield.

V. References

-

Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from

-